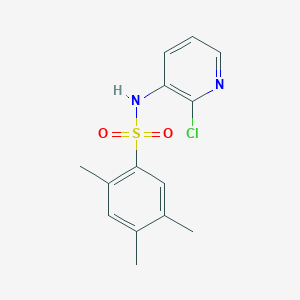![molecular formula C17H19N5O B12266056 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12266056.png)
3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyrrolopyrimidine derivatives .
Scientific Research Applications
3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and autoimmune disorders
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . This makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A well-known JAK inhibitor with a similar pyrrolopyrimidine core.
PF-04965842: Another JAK1-selective inhibitor with structural similarities.
Uniqueness
3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine stands out due to its specific substitution pattern, which can confer unique biological activities and selectivity profiles compared to other similar compounds .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
7-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H19N5O/c1-12-9-18-6-3-15(12)23-13-4-8-22(10-13)17-14-5-7-21(2)16(14)19-11-20-17/h3,5-7,9,11,13H,4,8,10H2,1-2H3 |
InChI Key |
BBNLEDXPGHFHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=C3C=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12265973.png)
![N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265976.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B12265980.png)
![6-Fluoro-4-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12265986.png)
![2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266008.png)
![7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266021.png)
![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)
![2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12266049.png)
![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266059.png)
![4-Methoxy-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12266063.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)
